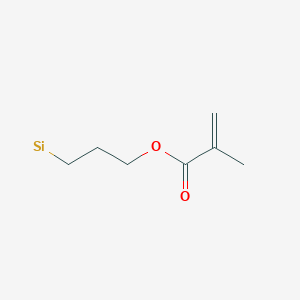

Methacryloxypropylsilane

Description

Contextual Significance in Interface and Composite Science

By forming a durable chemical link, Methacryloxypropylsilane significantly improves the mechanical properties, such as tensile strength, and enhances the resistance of composites to environmental factors like moisture and heat. atamanchemicals.comfinerchem.com For instance, research has demonstrated that the application of this compound in viscose fiber/polypropylene (B1209903) composites led to a 59% increase in tensile strength compared to composites without the coupling agent. researchgate.net The compound's ability to improve the dispersion of fillers within the polymer matrix also contributes to the enhanced performance of the final material. researchgate.net

The applications of this compound are extensive and span various industries. In the automotive and aerospace sectors, it is integral to the manufacturing of lightweight and robust composite parts. chemicalbook.com The electronics industry utilizes it to improve the adhesion of photoresist layers on silicon wafers. chemicalbook.com Furthermore, it is a key component in dental composites and orthopedic implants, where it enhances the bond between bioceramics and organic polymers. chemicalbook.comontosight.ai

Scope of Academic Inquiry for Organofunctional Silanes

The academic investigation into organofunctional silanes like this compound is a dynamic and expanding field. researchgate.netnih.gov These hybrid materials are studied for their versatile properties and wide-ranging applications. researchgate.net Research focuses on understanding the mechanisms of hydrolysis and condensation, the two primary reactions that enable their function as coupling agents. researchgate.net

Scientists are exploring the synthesis of new organofunctional silanes with tailored properties by modifying the organic functional group and the hydrolyzable alkoxy groups. nih.gov This includes the development of silanes with different reactive groups such as epoxy, amino, or sulfo groups to suit various polymer systems. researchgate.net The kinetics of these reactions and the structure of the resulting interfacial layers are subjects of intense study to optimize the performance of composite materials. researchgate.net

Furthermore, the development of more environmentally friendly, low-VOC (Volatile Organic Compound) silanes is a significant area of research. russoindustrial.ru This involves designing silanes that are more stable in aqueous solutions and have reduced emissions during application. russoindustrial.ru The overarching goal of this academic inquiry is to deepen the fundamental understanding of the structure-property relationships of organofunctional silanes to drive innovation in advanced materials with enhanced durability, functionality, and sustainability. researchgate.netnih.gov

Properties

Molecular Formula |

C7H11O2Si |

|---|---|

Molecular Weight |

155.25 g/mol |

InChI |

InChI=1S/C7H11O2Si/c1-6(2)7(8)9-4-3-5-10/h1,3-5H2,2H3 |

InChI Key |

UNIYDALVXFPINL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si] |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways of Methacryloxypropylsilane

Hydrolytic Condensation Mechanisms of Alkoxysilanes

The foundational reactions for the application of methacryloxypropylsilane involve the hydrolysis of its alkoxysilane groups, followed by condensation to form stable siloxane bonds. This process is influenced by several factors, including the presence of catalysts, the amount of water, and the solvent system used.

Influence of Catalysis (Acidic, Basic)

The hydrolysis of alkoxysilanes like this compound can be catalyzed by both acids and bases. tandfonline.comunm.edutandfonline.combohrium.comgelest.com The reaction rate is slowest at a neutral pH of 7. cfmats.com

Under acidic conditions , the reaction is initiated by the protonation of the alkoxy group, making it a better leaving group. unm.edugelest.com This is followed by a nucleophilic attack of water on the silicon atom. unm.edu The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis and is significantly influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com The mechanism is often described as an S(_N)2-type reaction. gelest.comafinitica.com

In basic media , a hydroxyl anion or a deprotonated silanol (B1196071) group directly attacks the silicon atom, which does not require prior protonation. unm.edunih.gov This process is also described as a nucleophilic substitution (S(_N)2-Si) mechanism. nih.gov The rate of base-catalyzed hydrolysis is sensitive to both steric and inductive effects of the substituents on the silicon atom. nih.gov For non-amino silanes, adjusting the pH to a range of 3 to 5 with an acid is a common practice to accelerate hydrolysis. cfmats.com

The catalytic activity of various acids and bases can differ. For instance, studies on the hydrolysis of other organosilanes have shown that catalysts like dibutyltin (B87310) dilaurate and dibutyltin diacetate can significantly enhance hydrolysis rates, approaching those achieved with mineral acids. nih.gov

Role of Water Content and Solvent Systems (e.g., water/ethanol (B145695), toluene)

The amount of water available for hydrolysis plays a critical role in the reaction kinetics and the structure of the resulting oligomers. nih.gov The order of the hydrolysis reaction with respect to water can vary depending on the solvent system. For example, in aqueous dioxane, the reaction order for spontaneous hydrolysis can be as high as 4.4, while in aqueous propan-2-ol, it is closer to 0.8. ingentaconnect.com Incomplete hydrolysis can occur in alcoholic solutions with limited water, leading to the presence of unreacted alkoxy groups. bohrium.comuni-saarland.de An excess of water, on the other hand, can lead to complete hydrolysis. uni-saarland.de

The choice of solvent also significantly impacts the hydrolysis and condensation rates. researchgate.net Solvents like ethanol and methanol (B129727) are often used as homogenizing agents to ensure the miscibility of the alkoxysilane and water. nih.gov The hydrolysis rate can be different in various solvents; for instance, the hydrolysis of tetraethoxysilane (TEOS) is faster in methanol than in ethanol under the same conditions. nih.gov In some cases, a two-phase reaction can occur due to the immiscibility of the alkoxysilane and water. uni-saarland.de The use of pore-forming diluents like toluene (B28343) or chlorobenzene (B131634) during copolymerization can influence the specific surface area of the resulting materials. mdpi.com

Formation of Silanol Species and Subsequent Siloxane Linkages

Hydrolysis of the alkoxy groups on this compound leads to the formation of reactive silanol (Si-OH) groups. wikipedia.orgwikipedia.org These silanols are often intermediates and can undergo condensation reactions with other silanols or unhydrolyzed alkoxysilanes to form stable siloxane (Si-O-Si) bridges. gelest.comwikipedia.orgwikipedia.org

The condensation reaction can proceed through two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. unm.eduwikipedia.org

Alcohol-producing condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. unm.edu

The formation of these siloxane linkages is a crucial step in the creation of a silane (B1218182) network. researchgate.net The condensation process is also influenced by catalysts, and the same factors that accelerate hydrolysis often accelerate condensation. gelest.com Under certain conditions, such as in the presence of a palladium catalyst, Si-H groups can be converted to Si-OH groups by the addition of water. oup.com The structure of the resulting polysiloxane can range from linear chains to complex three-dimensional networks, depending on the reaction conditions. uni-saarland.de

Kinetic Studies of Hydrolysis and Condensation Reactions

Kinetic studies provide valuable insights into the mechanisms of hydrolysis and condensation. The rates of these reactions are influenced by factors such as pH, temperature, and the structure of the silane. tandfonline.comtandfonline.combohrium.com For example, the hydrolysis of alkyl tris-(2-methoxyethoxy)silanes catalyzed by hydroxide (B78521) anions has been studied, and the rate constants have been determined. ingentaconnect.com

Table 1: Factors Influencing Hydrolysis and Condensation of Alkoxysilanes

| Factor | Effect on Hydrolysis and Condensation |

| Catalyst (Acid/Base) | Both acids and bases catalyze the reactions, with rates being slowest at neutral pH. unm.educfmats.com Acid catalysis involves protonation of the alkoxy group, while base catalysis involves direct nucleophilic attack on the silicon atom. unm.edugelest.com |

| Water Content | The amount of water affects the reaction kinetics and the structure of the resulting oligomers. nih.gov Excess water can lead to complete hydrolysis. uni-saarland.de |

| Solvent System | Solvents act as homogenizing agents and can influence reaction rates. nih.gov The choice of solvent can affect the polarity and miscibility of reactants. nih.gov |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. researchgate.net |

| Silane Structure | The steric and electronic effects of the organic substituent and alkoxy groups influence reaction rates. tandfonline.comtandfonline.com |

Polymerization Behavior of this compound

The methacrylate (B99206) group in this compound allows it to undergo polymerization, typically through a free-radical mechanism. This enables the formation of organic polymer chains that are chemically bonded to the inorganic siloxane network.

Free Radical Polymerization and Copolymerization Dynamics

Free-radical polymerization of this compound is initiated by the decomposition of a radical initiator, such as benzoyl peroxide or AIBN, to generate free radicals. nih.govyoutube.com These radicals then react with the double bond of the methacrylate group, initiating a chain reaction that leads to the formation of a polymer. youtube.com The polymerization process consists of three main steps: initiation, propagation, and termination. youtube.com

This compound can be polymerized on its own or copolymerized with other vinyl monomers, such as styrene (B11656) or other acrylates. mdpi.comresearchgate.net The reactivity ratios of the comonomers determine the composition and structure of the resulting copolymer. researchgate.netresearchgate.net For example, in the copolymerization of 3-trimethoxysilylpropyl methacrylate (MPS) and styrene, the mechanism of emulsion copolymerization has been studied to control the formation of hybrid nanoparticles. researchgate.net

The kinetics of free-radical polymerization can be complex and are influenced by factors such as monomer concentration, initiator concentration, temperature, and the presence of a solvent. mdpi.compolimi.itmcmaster.ca In some cases, a "gel effect" or "Trommsdorff effect" can be observed, where the polymerization rate auto-accelerates at high conversions due to a decrease in the termination rate constant. nih.gov

The combination of the hydrolytic condensation of the silane part and the free-radical polymerization of the methacrylate part allows for the creation of organic-inorganic hybrid materials with unique properties. researchgate.net

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the polymerization of monomers like this compound. researchgate.netnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. researchgate.netnih.govsigmaaldrich.com

Both RAFT and ATRP operate by establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netnih.gov This reversible deactivation process minimizes irreversible termination reactions, which are common in conventional free-radical polymerization. researchgate.net

ATRP involves the reversible transfer of a halogen atom (like chlorine or bromine) between a transition metal complex (the catalyst) and the dormant polymer chain. researchgate.net For the polymerization of methacrylates like methyl methacrylate (MMA), which is structurally similar to the methacrylate portion of this compound, ATRP has been shown to be effective. cmu.edu The process can be initiated using an alkyl halide and a copper catalyst with a nitrogen-based ligand. cmu.edu The rate of polymerization in ATRP is influenced by the rate of deactivation and is governed by the equilibrium constant K_ATRP. cmu.edu

RAFT polymerization utilizes a chain transfer agent (a RAFT agent), typically a dithio compound, to mediate the polymerization. The propagating radical adds to the RAFT agent, forming a dormant intermediate, which can then fragment to release a new radical that can initiate further polymerization. researchgate.net This process allows for the chains to grow in a more controlled manner.

A concurrent ATRP/RAFT process has also been explored for the controlled polymerization of methacrylates. cmu.edu This hybrid approach utilizes a compound that can act as both an initiator for ATRP and a chain transfer agent for RAFT. cmu.edu This dual mediating system has demonstrated successful control over the polymerization of methyl methacrylate, achieving first-order kinetics and a linear increase in molecular weight with conversion. cmu.edu The use of an alkyl pseudohalide as the transferable group in an ATRP system, which is mechanistically similar to a RAFT agent, allows for the preparation of higher molecular weight copolymers because it avoids the formation of new chains from added radical initiators. cmu.edu

Determination of Reactivity Ratios and Monomer Distribution in Copolymers

The determination of reactivity ratios is crucial for understanding the composition and microstructure of copolymers. vot.pltsijournals.com These ratios indicate the relative preference of a propagating polymer chain ending in one monomer to add the same or the other monomer. researchgate.net For copolymers involving this compound derivatives, various methods are employed to determine these ratios, including the Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis methods. vot.pltsijournals.comresearchgate.net

In a study involving the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS), methacrylic acid (MA), and dimethyl octyl ammonium (B1175870) styrene sulfonate (DOASS), the reactivity ratios indicated a random distribution of monomer units along the polymer chains, leading to homogeneous copolymer compositions. researchgate.net A good agreement between the experimental and theoretical compositions suggested that the reactivity primarily depended on the terminal units of the free-radical species. researchgate.net

For the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) with acrylamide (B121943) (AM), the reactivity ratios were found to be r1(TMSPMA) = 1.87 and r2(AM) = 0.80. vot.plresearchgate.net These values suggest that TMSPMA is more reactive than acrylamide and that the resulting copolymer tends to have blocks of TMSPMA units. vot.plresearchgate.net

In another study, the copolymerization of 3-(trimethoxysilyl) propyl methacrylate (TMSPM) with N-vinyl pyrrolidone (VP) yielded reactivity ratios of r1(TMSPM) = 3.722 and r2(VP) = 0.097. tsijournals.com This indicates that the TMSPM monomer is significantly more reactive than N-vinyl pyrrolidone. tsijournals.com The microstructure of the copolymer, calculated based on these reactivity ratios, provides insight into the sequence distribution of the monomers within the polymer chain. tsijournals.com

The following table summarizes the reactivity ratios for different copolymer systems involving this compound derivatives:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method(s) of Determination | Reference |

| 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS) | Methacrylic acid (MA) | - | - | Fineman-Ross, Kelen-Tüdös, Tidwell-Mortimer | researchgate.net |

| 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS) | Dimethyl octyl ammonium styrene sulfonate (DOASS) | - | - | Fineman-Ross, Kelen-Tüdös, Tidwell-Mortimer | researchgate.net |

| Methacrylic acid (MA) | Dimethyl octyl ammonium styrene sulfonate (DOASS) | - | - | Fineman-Ross, Kelen-Tüdös, Tidwell-Mortimer | researchgate.net |

| 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) | Acrylamide (AM) | 1.87 | 0.80 | Fineman-Ross, Kelen-Tüdös, Mayo-Lewis, Curve Fitting | vot.plresearchgate.net |

| 3-(trimethoxysilyl)propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (VP) | 3.722 | 0.097 | Fineman-Ross, Kelen-Tüdös, Mayo-Lewis, Curve Fitting | tsijournals.com |

Nucleation Mechanisms in Emulsion Polymerization Systems

Emulsion polymerization is a complex heterogeneous process where the nucleation of polymer particles plays a critical role in determining the final properties of the latex. researchgate.netresearchgate.net The primary mechanisms for particle nucleation are micellar nucleation, homogeneous nucleation, and droplet nucleation. researchgate.netdntb.gov.ua The dominant mechanism depends on factors such as the type and concentration of the monomer, surfactant, and initiator. researchgate.net

In a typical emulsion polymerization, the hydrophobic monomer is dispersed in an aqueous phase with the aid of a surfactant, which forms micelles. researchgate.net Polymerization can be initiated by either a water-soluble or an oil-soluble initiator. researchgate.net

Micellar nucleation occurs when the initiator radicals enter the monomer-swollen surfactant micelles, where polymerization begins. ntu.edu.sg This is a common mechanism in systems with surfactant concentrations above the critical micelle concentration (CMC). researchgate.net

Homogeneous nucleation takes place in the aqueous phase when oligomeric radicals, formed from the polymerization of dissolved monomer, precipitate and form primary particles. researchgate.net These particles are then stabilized by surfactant molecules. This mechanism is more prevalent in surfactant-free or low-surfactant systems. researchgate.net

Droplet nucleation , where polymerization is initiated directly within the large monomer droplets, is generally considered insignificant in conventional emulsion polymerization due to the droplets' low surface area. d-nb.info However, in miniemulsion polymerization, where the monomer droplets are much smaller, droplet nucleation can become the dominant mechanism. d-nb.info

In inverse emulsion polymerization (IEP), where a hydrophilic monomer is dispersed in a continuous oil phase, the nucleation mechanism can be different. d-nb.info Some studies have suggested a droplet nucleation mechanism in IEP, where smaller monomer droplets are nucleated into polymer particles while larger droplets act as monomer reservoirs. d-nb.info

The study of the emulsion polymerization of methyl methacrylate (MMA) provides insights that can be relevant to this compound. In such systems, MMA molecules can diffuse from monomer droplets to micelles. ntu.edu.sg Initiator and catalyst can also diffuse into the micelles to start the polymerization, leading to nucleation. ntu.edu.sg Oligomers formed in the aqueous phase can also enter the micelles. ntu.edu.sg After nucleation, the polymerization primarily occurs within the growing polymer particles, which are continuously supplied with monomer from the droplets. ntu.edu.sg

Formation of Silsesquioxane Resins from this compound Precursors

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO3/2]n, where R can be an organic group. wikipedia.org They can exist as cage-like structures or as polymeric resins. wikipedia.org this compound is a valuable precursor for creating organic-inorganic hybrid materials, including silsesquioxane resins, due to its dual functionality: a polymerizable methacrylate group and a hydrolyzable alkoxysilane group. umich.edu These resins find applications in areas such as microelectronics as dielectric materials and as abrasion-resistant coatings. gelest.com

Sol-Gel Synthesis Pathways and Conditions

The sol-gel process is a versatile method for synthesizing silsesquioxane resins from precursors like this compound at low temperatures. researchgate.net This process involves two main reactions: hydrolysis and condensation of the alkoxysilane groups. researchgate.net

In a typical synthesis, methacryloxypropyltrimethoxysilane (MAPTMS) is mixed with another silicon source, such as tetramethylorthosilicate (TMOS) or tetraethyl orthosilicate (B98303) (TEOS), in the presence of water and a solvent like ethanol. researchgate.netresearchgate.net An acid or base catalyst is often used to control the rates of hydrolysis and condensation. For instance, a mixture of MAPTMS and TMOS in a 4:1 molar ratio, with a silane/ethanol/water molar ratio of 1/3/3, can lead to a completely hydrolyzed solution after four hours. researchgate.net

The hydrolysis step involves the replacement of the alkoxy groups (e.g., methoxy or ethoxy) on the silicon atom with hydroxyl groups. The subsequent condensation reaction involves the formation of siloxane (Si-O-Si) bonds, leading to the growth of a cross-linked network. researchgate.net The conditions of the sol-gel process, such as temperature, pH, and the water-to-silane ratio, significantly influence the structure and properties of the resulting silsesquioxane resin.

The methacrylate group of the this compound can be subsequently or concurrently polymerized via free-radical polymerization, often initiated by a thermal initiator like benzoyl peroxide (BPO). researchgate.net This creates an interpenetrating network of organic (polymethacrylate) and inorganic (polysilsesquioxane) chains, resulting in a hybrid material with unique properties. umich.edu

Evolution of Molar Mass Distributions during Polycondensation

The evolution of the molar mass distribution during the polycondensation of this compound is a critical factor that determines the properties of the final silsesquioxane resin. umich.edu The polycondensation process, which involves the formation of siloxane bonds, leads to an increase in the molar mass of the polymer. researchgate.net

In the initial stages of polycondensation, the reaction between monomeric and oligomeric species leads to a gradual increase in the average molar mass. As the reaction proceeds to higher conversions, the probability of linking larger molecules together increases, resulting in a rapid increase in molar mass and potentially the formation of a gelled network.

For linear polycondensation, high molecular weight is only achieved at very high degrees of conversion. psu.edu For example, at 90% conversion, the number average degree of polymerization is only 10. psu.edu This highlights the importance of driving the reaction to completion to obtain high molar mass polymers.

In the case of hybrid materials formed from this compound, the molar mass of the initial poly(methacryloxypropyltrimethoxysilane) (S-PMA), formed by radical polymerization, influences the subsequent hydrolytic polycondensation. umich.edu S-PMA with a higher degree of polymerization (and thus higher molar mass) forms more rubber-like and flexible hybrid films, while S-PMA with a lower degree of polymerization results in tougher and more rigid materials. umich.edu This is attributed to the fact that the hydrolyzability of the S-PMA decreases with increasing carbon-carbon chain length. umich.edu

Furthermore, in latex systems containing silane-modified polymers, the molar mass and gel content can continue to evolve during storage in the dispersed state. researchgate.net This is due to ongoing hydrolysis and condensation reactions of the alkoxysilane groups, leading to increased crosslinking and a higher average molar mass over time. researchgate.net

Interfacial Science and Surface Modification Methodologies

Principles of Methacryloxypropylsilane Adsorption and Grafting

The efficacy of this compound as a coupling agent is fundamentally dependent on its ability to adsorb onto an inorganic surface and subsequently graft to it. This process involves a series of chemical reactions and physical interactions that are influenced by several environmental and material-specific factors.

Adsorption Mechanisms on Inorganic Substrates (e.g., silica (B1680970), glass)

The adsorption of this compound onto inorganic substrates like silica and glass is a multi-step process. Initially, the silane's methoxy (B1213986) groups undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). This hydrolysis can be catalyzed by acids or bases. These newly formed silanols then interact with the hydroxyl groups present on the surface of the inorganic substrate.

This interaction primarily occurs through two mechanisms:

Hydrogen Bonding: The silanol groups of the hydrolyzed this compound form hydrogen bonds with the surface hydroxyl groups of the substrate. This is often the initial step of adsorption.

Covalent Bonding: Following hydrogen bonding, a condensation reaction can occur, leading to the formation of strong, covalent siloxane bonds (Si-O-Si) between the silane (B1218182) and the substrate. researchgate.net This step is crucial for creating a durable and stable interface.

The surface of the substrate is typically covered with a thin layer of adsorbed water, which facilitates the hydrolysis of the silane. The this compound molecules can connect to the silica gel surface in different ways, with studies showing varying ratios of these connection types. rsc.org

Parameters Influencing Grafting Reactions (pH, concentration, time, temperature)

The efficiency of the grafting reaction of this compound is significantly influenced by several key parameters:

| Parameter | Influence on Grafting Reaction |

| pH | The pH of the solution affects the rate of hydrolysis of the silane's methoxy groups and the condensation reaction with the substrate. An optimal pH is required to balance these two reactions for efficient grafting. |

| Concentration | Higher concentrations of the silane can lead to a greater degree of grafting. researchgate.net However, excessively high concentrations may result in the formation of undesirable multilayers and homopolymerization of the silane in the solution. |

| Time | A sufficient reaction time is necessary to allow for the completion of both the hydrolysis and condensation reactions. researchgate.net The optimal time depends on the other reaction conditions. |

| Temperature | Increasing the reaction temperature generally accelerates the grafting process. rsc.org However, excessively high temperatures can also promote side reactions, such as self-condensation of the silane molecules. researchgate.net |

Research has shown that optimizing these parameters is crucial for achieving a high grafting rate. For instance, one study determined the optimal conditions for grafting vinyl triethoxysilane (B36694) onto macroporous silica gel to be a silica gel hydration degree of 10%, a coupling agent dosage of 12 mL, and a reaction temperature of 80°C, which resulted in a grafting rate of 91.03%. rsc.org

Formation of Monomolecular Layers versus Multilayer Adsorption

The goal of silane treatment is often to form a thin, uniform, and covalently bonded monomolecular layer on the substrate surface. In a monolayer, the silane molecules are in direct contact with the surface, which is ideal for creating a strong and stable interface. researchgate.net

Role as a Coupling Agent in Heterogeneous Material Systems

This compound's primary function is to act as a molecular bridge at the interface between dissimilar materials, most notably between inorganic fillers or reinforcements and an organic polymer matrix. chinacouplingagents.com This coupling action significantly improves the performance and durability of the resulting composite material.

Mechanisms of Chemical Bonding at Organic-Inorganic Interfaces

The bifunctional nature of this compound is key to its coupling mechanism. chinacouplingagents.com The molecule possesses two distinct reactive ends:

Inorganic-Reactive End: The silanol groups, formed from the hydrolysis of the methoxy groups, react with the hydroxyl groups on the surface of inorganic materials like glass, silica, or metal oxides to form strong covalent siloxane bonds (Si-O-Si). researchgate.netchinacouplingagents.com This creates a robust link to the inorganic component.

Organic-Reactive End: The methacryloxy group is capable of co-polymerizing with a suitable organic polymer matrix, such as a polyester (B1180765) or acrylic resin, through free-radical polymerization. chinacouplingagents.com This forms covalent bonds between the coupling agent and the organic matrix.

This dual reactivity allows for the formation of a continuous chemical bridge across the interface, effectively integrating the two dissimilar phases of the material. dakenchem.com

Contributions of Mechanical Interlocking and Surface Wettability

While chemical bonding is the dominant mechanism, the effectiveness of this compound as a coupling agent is also influenced by physical factors:

Mechanical Interlocking: The silane layer can create a more complex and rougher surface topography on the substrate. This increased surface roughness can enhance mechanical interlocking between the polymer matrix and the filler, further improving adhesion.

Surface Wettability: The application of this compound can modify the surface energy and wettability of the inorganic substrate. By making the hydrophilic inorganic surface more organophilic, it improves its compatibility with the hydrophobic polymer matrix. nih.gov This enhanced wetting allows the polymer to flow over and encapsulate the filler more effectively, leading to better interfacial contact and reduced voids. Studies have shown a positive correlation between resin wettability and interfacial adhesion. researchgate.net

Influence on Interfacial Region Characteristics and Partition Properties

This compound plays a critical role in modifying the region between two dissimilar materials, known as the interface. Its bifunctional nature allows it to fundamentally alter the characteristics of this interfacial region, influencing adhesion, wetting, and the distribution of different phases or substances, a concept known as partition properties. cymitquimica.com

The molecule possesses two distinct classes of functionality: a hydrolyzable trimethoxysilyl group and an organofunctional methacrylate (B99206) group. cymitquimica.com The silane end reacts with inorganic substrates that have hydroxyl (-OH) groups, such as glass, silica, and various metal oxides. This reaction forms strong, covalent oxane bonds (e.g., Si-O-Si), effectively grafting the molecule onto the inorganic surface. The methacrylate end, being organic and reactive, is available to polymerize or entangle with a polymer matrix.

This dual action creates a chemically-bridged, transitional zone at the interface. This region is no longer an abrupt boundary but a gradient. The presence of the propyl chain and methacrylate group alters the surface energy and polarity of the substrate. cymitquimica.com This change directly influences how the surface interacts with other materials, such as a liquid resin. It can improve the wetting of the resin onto the substrate, which is crucial for minimizing voids and ensuring a strong bond. By ordering the interfacial region, this compound can create a more compatible layer that facilitates a seamless transition of stress from the organic matrix to the inorganic reinforcement, thereby enhancing the mechanical properties of the resulting composite material. cymitquimica.com

The modification of the interface also affects its partition characteristics. In a system like an emulsion or a composite containing different phases, the silane-treated surface can influence the selective adsorption or repulsion of certain molecules at the interface. cymitquimica.comnih.gov For instance, by making an inorganic filler more organophilic, it ensures the filler disperses more readily and stably within an organic polymer matrix, preventing agglomeration and improving the homogeneity of the final product.

Analysis of Interfacial Bond Durability (e.g., hydrolytic stability)

The durability of the interfacial bond created by this compound, particularly its resistance to degradation by water (hydrolytic stability), is a key determinant of the long-term performance of materials in which it is used. The primary mechanism of bonding involves the formation of siloxane (Si-O-Si) linkages with the substrate and copolymerization of the methacrylate group with the resin matrix. While these bonds are robust, the Si-O-Si bonds at the interface are susceptible to hydrolysis.

Water molecules can attack the siloxane bonds, leading to a reversible reaction that can weaken the interface over time, especially under conditions of high humidity or direct water immersion. This can result in a loss of adhesion between the substrate and the polymer matrix, compromising the mechanical integrity of the composite material.

Research into dental restorative materials provides valuable insights into the hydrolytic stability of methacrylate-based systems. A study comparing silorane-based and methacrylate-based composite restorations evaluated their bond strength and marginal adaptation immediately and after six months of storage in water at 37°C. nih.gov While both systems showed similar immediate interfacial quality, the effects of hydrolytic degradation were notable. After six months, the methacrylate-based restorations experienced changes in bond strength, highlighting the impact of water on the interfacial bond. nih.gov

Table 1: Research Findings on Hydrolytic Degradation of Methacrylate-Based Restorations

| Parameter | Condition | Observation for Methacrylate-Based System | Reference |

| Bond Strength | Immediate Evaluation | No significant difference compared to silorane system. | nih.gov |

| Bond Strength | After 6 Months Water Storage | Bond strength was lower than that of the silorane system after the degradation period. | nih.gov |

| Marginal Adaptation | Immediate vs. 6 Months | The number of perfectly sealed margins was observed to reduce after six months of water storage. | nih.gov |

The method of silane application can also influence hydrolytic stability. Studies comparing solution-phase and vapor-phase deposition of silanes have found that the structure and density of the deposited layer affect its durability. Vapor-phase deposited aminosilanes, for example, have shown slightly higher stability under aqueous conditions compared to some solution-phase deposited layers, retaining a greater percentage of the original layer after prolonged water exposure. nih.gov This suggests that the formation of a more organized and densely packed silane layer, often achievable through vapor deposition, can enhance resistance to hydrolysis. nih.gov

Advanced Surface Treatment Protocols Utilizing this compound

Substrate Pretreatment Techniques (e.g., etching)

The efficacy of this compound as a coupling agent is highly dependent on the condition of the substrate surface to which it is applied. Consequently, substrate pretreatment is a critical step to ensure optimal bonding. The primary goal of pretreatment is to clean the surface of contaminants and, more importantly, to generate a sufficient number of reactive hydroxyl (-OH) groups, which are the primary sites for silane condensation. mdpi.com

Various pretreatment methods can be employed, categorized broadly as physical and chemical techniques. mdpi.com

Physical Methods: These techniques aim to increase the surface area and remove weakly bound outer layers. Methods include grinding, milling, and sandblasting, which create a rougher surface texture for mechanical interlocking and expose a fresh, reactive surface. mdpi.com

Chemical Methods: These are often more crucial for generating the necessary surface chemistry.

Acid Etching: Treating a glass or silica surface with a mild acid can remove surface impurities and increase the concentration of silanol (Si-OH) groups.

Oxidative Treatments: Processes like plasma treatment, corona discharge, or exposure to ozone can effectively oxidize the surface. This not only removes organic contaminants but also introduces hydroxyl groups and other polar functional groups, rendering the surface more reactive to the silane.

Alkaline Pretreatment: In some applications, particularly with lignocellulosic materials, treatment with an alkaline solution can help break down surface structures and increase reactivity. mdpi.com

The choice of pretreatment method depends on the specific substrate material and the desired outcome. The overarching principle is to create a clean, chemically active surface that can readily form stable, covalent bonds with this compound. mdpi.com

Vapor Phase Silylation Applications

Vapor phase silylation is an advanced deposition technique used to apply a thin, uniform film of this compound onto a substrate. uchicago.edu Unlike traditional solution-phase methods where the substrate is dipped into a silane solution, vapor phase deposition involves exposing the substrate to the silane in its gaseous state within a controlled reactor. nih.govuchicago.edu

The process is typically carried out under reduced pressure or with an inert carrier gas, such as nitrogen. uchicago.edu The substrate is placed in the reactor, which is then heated to a specific temperature to facilitate the reaction. The this compound is vaporized and introduced into the chamber, where it reacts with the hydroxyl groups on the pretreated substrate surface. This method offers several advantages:

Uniformity and Control: It can produce extremely smooth and uniform monolayer coatings, which is difficult to achieve with solution-based methods that can lead to agglomeration and multi-layer deposition. nih.gov

Purity: It avoids the use of solvents, which can introduce contaminants and complicate the deposition process.

Conformal Coating: It is highly effective for coating complex, three-dimensional shapes and porous materials, as the vapor can penetrate into intricate geometries. uchicago.edu

Research comparing deposition methods has shown that vapor-phase techniques can yield highly reproducible silane layers with low surface roughness, comparable to that of a clean oxide surface. nih.gov

Table 2: Comparison of Silane Deposition Methods

| Deposition Method | Key Characteristics | Typical Surface Roughness (Average) | Reference |

| Vapor Phase | Produces extremely smooth, uniform films; solvent-free. | ~0.2 nm | nih.gov |

| Solution Phase (Aqueous) | Can produce smooth films with optimized protocols. | ~0.2 nm | nih.gov |

| Solution Phase (Toluene) | Film quality is highly dependent on the specific silane and conditions; can lead to less uniform layers or aggregates. | Can be higher; variable. | nih.gov |

Integration within Hybrid Organic-Inorganic Coating Systems

This compound is a key component in the formulation of advanced hybrid organic-inorganic coating systems. nih.gov These materials combine the properties of both organic polymers (e.g., flexibility, toughness) and inorganic materials (e.g., hardness, thermal stability, corrosion resistance) in a single, synergistic material. google.com

The integration of this compound is typically achieved through a sol-gel process. In this process, inorganic precursors like tetraethoxysilane (TEOS) are mixed with this compound. nih.govgoogle.com

Hydrolysis: In the presence of water and a catalyst, the methoxy groups (-OCH₃) on both the TEOS and the this compound hydrolyze to form reactive silanol groups (-OH).

Condensation: These silanol groups then condense with each other to form a stable, three-dimensional inorganic siloxane (Si-O-Si) network, which serves as the backbone of the coating. google.com

Organic Polymerization: Simultaneously or subsequently, the methacrylate functional group on the this compound is available to react. It can be copolymerized with other organic monomers or resins (e.g., acrylates, polyesters) via free-radical polymerization, often initiated by UV light or heat. google.com

This dual-reaction capability allows this compound to act as a molecular bridge, covalently linking the inorganic silica network to the organic polymer network. nih.gov This seamless integration at the molecular level prevents phase separation and creates a true hybrid material. Such coatings exhibit enhanced properties, including improved mechanical strength, scratch resistance, and adhesion to the underlying substrate. They are used in a variety of applications, from protective and anti-corrosion paints to functional coatings with tailored optical or hydrophobic properties. nih.govgoogle.com

Advanced Materials Applications and Composite Reinforcement

Polymer Matrix Composites and Interfacial Enhancement

Methacryloxypropylsilane is widely employed to enhance the properties of silica-based composite materials. unpad.ac.id Silica (B1680970), in its various forms, is a common reinforcing filler, but its hydrophilic nature makes it inherently incompatible with hydrophobic polymer matrices. researchgate.net This incompatibility leads to poor filler dispersion and weak interfacial adhesion, compromising the mechanical properties of the final composite. researchgate.net

By treating the silica surface with this compound, a chemical bridge is formed. unpad.ac.idmdpi.com The silane's methoxy (B1213986) groups bind to the inorganic filler, while its highly reactive methacryloyl group provides excellent chemical reactivity with methacrylate-based composite matrices. unpad.ac.id This surface modification, known as silanization, improves the compatibility between the silica filler and the polymer, leading to better dispersion and a stronger interfacial bond. researchgate.netnih.gov This enhancement is critical in applications like dental composites, where methoxy-type silane (B1218182) coupling agents have demonstrated the ability to improve vulcanization and mechanical properties in silica/rubber composites. mdpi.comresearchgate.net

The versatility of this compound extends to its ability to promote adhesion with a variety of polymer matrices. A key example is its use in poly(methyl methacrylate) (PMMA) composites. cmu.edu Studies have shown that treating glass fibers with an acrylic silane like this compound can nearly double the flexural strength of a PMMA composite compared to one with untreated fibers. cmu.edu The silane facilitates a stronger bond between the PMMA matrix and the filler, which is crucial for the material's integrity. cmu.edunih.gov

The improved interfacial adhesion directly translates to significant enhancements in the macroscopic mechanical properties of the composite. The use of this compound as a coupling agent has been shown to increase tensile strength, flexural strength, and hardness. manchester.ac.ukncsu.edu

For example, in a study using rice husk silica as a filler in a dental composite, the addition of this compound resulted in a diametral tensile strength of 43.40 MPa, a value comparable to commercial composite resins and significantly higher than composites without the coupling agent. unpad.ac.id Similarly, treating kenaf fibers with 3-(trimethoxysilyl)propyl methacrylate (B99206) in a linear low-density polyethylene/polyvinyl alcohol composite led to higher tensile strength and modulus. ncsu.edu Electron micrographs of these composites reveal that the treated fibers adhere more strongly to the polymer matrix, preventing them from being pulled out under stress. cmu.eduncsu.edu

Table 1: Effect of this compound Treatment on Mechanical Properties of Composites

| Composite System | Property Measured | Value with Silane | Value without Silane | Source |

|---|---|---|---|---|

| Rice Husk Silica/Dental Resin | Diametral Tensile Strength | 43.40 MPa | 8.90 - 13.78 MPa | unpad.ac.id |

| PMMA/Glass Fiber | Flexural Strength | ~2x higher | Baseline | cmu.edu |

| LLDPE/PVA/Kenaf Fiber | Tensile Strength | Increased | Baseline | ncsu.edu |

| Viscose Fiber/Polypropylene (B1209903) | Tensile Strength | 64.6 MPa | 40.7 MPa | researchgate.net |

| SiO2/Resin Composite (MOS)* | Flexural Strength | Higher at lower concentrations | Lower at lower concentrations | manchester.ac.uk |

| SiO2/Resin Composite (MPS)** | Flexural Strength | Lower at lower concentrations | Higher at lower concentrations | manchester.ac.uk |

| SiO2/Resin Composite (MOS)* | Microhardness | Lower | Higher | manchester.ac.uk |

| SiO2/Resin Composite (MPS)** | Microhardness | Higher | Lower | manchester.ac.uk |

*MOS: 8-methacryloxyoctyltrimethoxysilane **MPS: 3-methacryloxypropyltrimethoxysilane

A strong interface is essential for the effective transfer of stress from the polymer matrix to the reinforcing fibers or fillers. icm.edu.pl When a composite material is subjected to a load, the stress must be efficiently distributed throughout the material to prevent localized failure. icm.edu.pl this compound plays a critical role in this process by ensuring the integrity of the bond between the two phases. researchgate.netnih.gov

Functional Coatings and Surface Engineering

Beyond its role within the bulk of composite materials, this compound is utilized in surface engineering to create functional coatings. Its ability to bind to inorganic surfaces and present a reactive organic functionality makes it ideal for modifying surface properties.

This compound is a component in the formulation of hydrophobic coatings. mdpi.comgoogle.com Hydrophobicity is achieved by creating a surface with low surface energy, which causes water to bead up and roll off easily. gelest.com While the methacrylate group itself is not inherently the most hydrophobic, the silane is used as an adhesion promoter or a component in a larger formulation to create durable water-repellent surfaces. mdpi.com

In one application, it was used in a hybrid sol-gel coating containing silica nanoparticles to create a superhydrophobic surface on an aluminum alloy. mdpi.com The this compound, along with methyl methacrylate and tetraethyl orthosilicate (B98303), formed a hybrid matrix that enhanced the adhesion of the hydrophobically-modified silica nanoparticles to the metal substrate. mdpi.com This resulted in a coating with a water contact angle of up to 151°, indicating superhydrophobicity, and also provided significant corrosion resistance. mdpi.com The silane's role is to ensure the durability of the coating by firmly anchoring the functional components to the surface. gelest.com

Applications in Optical and Electronic Materials

This compound is instrumental in the development of advanced optical and electronic materials, primarily by enhancing the interface between inorganic components and polymer matrices. While not delving into specific devices, its fundamental role lies in improving material properties essential for these applications.

The silane's ability to form covalent bonds with inorganic surfaces, such as glass and silica, and to copolymerize with organic monomers is key to its function. cymitquimica.com This dual reactivity allows for the creation of composite materials with improved transparency, thermal stability, and mechanical strength. For instance, in the fabrication of materials for optical coatings, this compound can be used to treat the surface of fillers, leading to better dispersion and reduced light scattering. gelest.com This results in materials with enhanced clarity and optical performance.

In the realm of electronic materials, this compound contributes to the development of robust insulators and dielectrics. By improving the adhesion between inorganic fillers and the polymer matrix, it helps to create materials with lower dielectric loss and higher breakdown strength. The silane's hydrophobic nature can also be beneficial, as it can improve the moisture resistance of the final material, a critical factor in the reliability of electronic components. dakenchem.com

Formation of Interpenetrating Polymer Networks and Associated Properties

Interpenetrating Polymer Networks (IPNs) are a unique class of materials where two or more polymer networks are at least partially interlaced on a molecular scale without being covalently bonded to each other. nih.govsemanticscholar.org this compound plays a crucial role in the synthesis of certain types of IPNs, particularly those combining inorganic and organic polymer networks.

The formation of an IPN often involves the simultaneous or sequential polymerization of two different monomer systems. nih.gov this compound can act as a crosslinking agent for a silicone network through the condensation of its trimethoxysilyl groups, while its methacrylate group can participate in the radical polymerization of an organic network. researchgate.net This dual functionality enables the formation of a hybrid IPN structure.

The properties of these IPNs are often synergistic, exhibiting characteristics of both constituent networks. For example, an IPN combining a polyurethane methacrylate (PUMA) network with a silicone network crosslinked with this compound can exhibit modified thermal stability and mechanical properties. researchgate.net The degree of interpenetration and phase separation between the networks, which can be influenced by the reaction kinetics, plays a significant role in determining the final properties of the IPN. nih.govrsc.org Research has shown that factors like the intensity of UV light used for photopolymerization can influence which network gels first, thereby controlling the microstructure and thermomechanical properties of the resulting IPN. nih.govrsc.org

| Property | Influence of this compound-based IPN Formation | Research Finding |

| Thermal Stability | The thermal stability of the hybrid material can be altered, with changes observed in the degradation kinetics. researchgate.net | Thermogravimetric analysis of a PUMA/silicone IPN showed that while the overall thermal stability remained unchanged, the degradation kinetics were modified. researchgate.net |

| Mechanical Properties | The mechanical glass transition temperature can be significantly increased. researchgate.net | Condensation of γ-methacryloxypropyl trimethoxy silane in a PUMA/silicone IPN increased the mechanical glass transition temperature from 106°C to 141°C. researchgate.net |

| Morphology | The sequence of network gelation, influenced by polymerization conditions, controls the phase separation and morphology of the IPN. nih.gov | In a photo-initiated IPN, moderate light intensity caused the methacrylate network to gel first, while low intensity allowed the CuAAC network to gel first, leading to different morphologies. nih.govrsc.org |

Advanced Biomaterial Applications

This compound is a key component in the formulation of various advanced biomaterials, contributing to their performance and durability. Its applications in this field are diverse, ranging from dental materials to implant coatings and hydrogel systems.

Role in Dental Restorative Materials and Adhesives

The silane treatment of filler particles creates a durable interface that can withstand the harsh oral environment. This prevents the filler particles from being plucked out of the resin matrix, a common failure mechanism in dental composites. Furthermore, the use of this compound can contribute to a higher filler loading in the composite, which in turn enhances its mechanical properties. google.com

In dental adhesives, this compound can be a component of the adhesive system, promoting adhesion to the tooth structure. jcda.cagoogle.com While not directly involved in the clinical aspects of bonding, its chemical nature allows it to interact with both the mineralized tooth tissue and the restorative material, creating a more stable and durable bond. The hydrophobic nature of the siloxane part of the molecule can also be beneficial in certain adhesive formulations. jcda.ca

| Dental Material Component | Function of this compound |

| Inorganic Fillers | Surface treatment to improve bonding with the resin matrix. google.com |

| Resin Matrix | Copolymerizes with other methacrylate monomers. |

| Adhesive Systems | Promotes adhesion between the restorative material and tooth structure. jcda.cagoogle.com |

Surface Modification of Implants and Prostheses

The long-term success of medical implants and prostheses is heavily dependent on their integration with the surrounding biological tissues. nih.govnih.gov this compound is utilized for the surface modification of these devices to enhance their biocompatibility and promote osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing implant. nih.govresearchgate.netresearchgate.net

By applying a coating containing this compound to the surface of a metallic implant (e.g., titanium), the surface chemistry can be altered to be more receptive to bone cells. The silane's trimethoxysilyl groups can bond to the oxide layer of the metal, while the methacrylate group can be used to subsequently graft bioactive molecules or polymers to the surface. This creates a bioactive interface that can actively encourage bone growth and attachment.

Chemical modification of implant surfaces has been shown to enhance the rate of osseointegration. researchgate.net These surface modifications can influence factors like surface roughness, topography, and energy, all of which play a role in the biological response to the implant. nih.gov

Hydrogel Systems and Investigation of Surface Hydrophilicity

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water, are extensively investigated for various biomedical applications, including drug delivery and tissue engineering. mdpi.comyoutube.com this compound is incorporated into hydrogel systems to modulate their properties, such as swelling behavior, mechanical strength, and surface hydrophilicity. nih.govnih.gov

In the synthesis of hydrogels, this compound can be copolymerized with hydrophilic monomers. The presence of the silane can introduce a degree of hydrophobicity, which can be used to control the water uptake and release characteristics of the hydrogel. nih.gov For instance, in pH-sensitive hydrogels, the incorporation of this compound can reduce the degree of hydration. nih.gov

The hydrophilicity or hydrophobicity of a surface is a critical parameter in many biomaterial applications, and silanes are often used to precisely control this property. gelest.comresearchgate.netresearchgate.netgelest.com The water contact angle is a common measure of surface wettability, with lower angles indicating a more hydrophilic surface. The incorporation of this compound can influence the surface energy and, consequently, the water contact angle of a material. Research has shown that the concentration and type of silane used for surface treatment can be tailored to achieve a desired level of hydrophilicity or hydrophobicity. researchgate.net

| Hydrogel System Property | Effect of this compound Incorporation | Research Finding |

| Swelling Ratio | Can reduce the degree of hydration in certain hydrogel formulations. nih.gov | In a 15 mol % DMAEMA hydrogel, increasing the molar composition of this compound from 0 to 20 mol % resulted in a 40-50% reduction in the degree of hydration. nih.gov |

| Mechanical Strength | Can improve the mechanical properties of the hydrogel. nih.gov | Hybrid hydrogels cross-linked with silica nanoparticles, formed from a copolymer containing methacryloxypropyltrimethoxysilane, showed improved mechanical strength. nih.gov |

| Surface Hydrophilicity | Modifies the surface energy and wettability. researchgate.net | The water contact angle on a surface treated with this compound is a measure of its hydrophilicity. researchgate.net |

Analytical and Spectroscopic Characterization of Methacryloxypropylsilane Systems

Surface and Interfacial Characterization Methodologies

The successful application of methacryloxypropylsilane as a coupling agent and surface modifier relies on the precise control and thorough understanding of the treated surfaces and the resulting interfaces. A suite of high-resolution surface-sensitive analytical techniques is employed to probe the chemical composition, topography, morphology, and nanostructure of this compound-modified systems. These methodologies provide critical insights into the formation and performance of the silane (B1218182) layers, from the elemental makeup of the surface to the three-dimensional structure of the interfacial region.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique that provides invaluable information about the elemental composition and chemical states of the atoms within the top 10 nanometers of a material's surface. carleton.edu This makes it exceptionally well-suited for characterizing the thin films formed by this compound on various substrates.

In the analysis of this compound-treated surfaces, XPS is utilized to:

Confirm the presence of the silane: By detecting the characteristic core-level photoelectrons of silicon (Si 2p), carbon (C 1s), and oxygen (O 1s), the presence of the this compound on the substrate can be unequivocally confirmed.

Determine the elemental composition: The relative atomic concentrations of the detected elements can be quantified, offering insights into the purity and stoichiometry of the silane layer. researchgate.net

Elucidate the chemical bonding states: High-resolution XPS scans of the individual elemental peaks reveal shifts in binding energy that are indicative of the chemical environment of the atoms. For instance, the Si 2p peak can be deconvoluted to distinguish between Si-O-Si bonds, characteristic of the siloxane network, and Si-O-Substrate bonds, indicating covalent linkage to an inorganic substrate. Similarly, analysis of the C 1s and O 1s spectra can provide information about the integrity of the methacrylate (B99206) functional group.

Evaluate the thickness of the silane layer: Through angle-resolved XPS (ARXPS), the thickness of the silane film can be estimated, providing crucial information for optimizing deposition processes. mdpi.com

A study on the functionalization of a gold surface with a related silane, (3-mercaptopropyl)trimethoxysilane (MPTMS), demonstrated the power of XPS in characterizing the resulting overlayer. The quantitative analysis suggested a successful and homogeneous functionalization, and the atomic percentage of the methoxy (B1213986) groups indicated a three-dimensional cross-linking of Si-O-Si bonds. mdpi.com

| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Chemical States |

|---|---|---|---|

| C 1s | 284.8 | 55.2 | C-C, C-H |

| 286.5 | C-O | ||

| 288.9 | O=C-O | ||

| O 1s | 532.1 | 28.3 | Si-O-Si, Si-O-C |

| 533.5 | C=O | ||

| Si 2p | 102.3 | 16.5 | Si-O-Si, Si-O-C |

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface with nanoscale precision. azooptics.com Unlike electron microscopy techniques, AFM does not require a vacuum environment and can be operated in various modes, including contact and tapping mode, making it a versatile tool for characterizing the surface of this compound-treated materials. jeremyjordan.me

The primary applications of AFM in the context of this compound systems include:

Visualization of Surface Morphology: AFM generates detailed images of the surface, revealing the morphology of the deposited silane layer. This can range from a smooth, uniform monolayer to the formation of agglomerates or islands, depending on the deposition conditions.

Quantitative Roughness Analysis: The topographical data obtained from AFM allows for the calculation of various surface roughness parameters, such as the root mean square (Rq) and average roughness (Ra). This is crucial for understanding how the silane treatment modifies the surface texture of the substrate.

Nanomechanical Property Mapping: Advanced AFM modes can probe the mechanical properties of the surface, such as hardness and adhesion, at the nanoscale. This information is vital for understanding the performance of the silane layer in applications where mechanical integrity is important.

For instance, in the development of composite materials, AFM can be used to assess the surface topography of treated fillers, which influences their dispersion and interaction with the polymer matrix. A study on surface-treated ceramics highlighted the capability of AFM to provide three-dimensional evaluations of the specimens with atomic resolution. oamjms.eu

| Sample | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

|---|---|---|

| Untreated Substrate | 1.5 | 1.9 |

| This compound-Treated Substrate | 0.8 | 1.0 |

Scanning Electron Microscopy (SEM) for Morphology and Fracture Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful technique that utilizes a focused beam of electrons to generate high-resolution images of a sample's surface. Its large depth of field makes it particularly useful for examining complex topographies and the fractured surfaces of materials. ox.ac.uk

In the characterization of this compound systems, SEM is instrumental for:

Morphological Characterization: SEM provides detailed images of the surface morphology of treated substrates, revealing information about the uniformity and coverage of the silane coating. It can also be used to visualize the dispersion of silane-treated fillers within a polymer matrix.

Fracture Surface Analysis: A critical application of SEM is in the field of fractography, the study of fracture surfaces. ox.ac.uk By examining the fracture surface of a composite material, SEM can provide insights into the failure mechanisms and the effectiveness of the interfacial adhesion promoted by this compound. Features such as fiber pull-out, crack deflection, and matrix cracking can be identified, indicating the nature of the bond between the reinforcement and the matrix. researchgate.net

Elemental Analysis: When equipped with an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector, SEM can perform elemental analysis of the sample surface, complementing the information obtained from XPS.

For example, in a study of glass fiber reinforced composites, SEM was used to investigate the fractured surfaces. The micrographs clearly showed reinforcement mechanisms such as fiber bridging and crack deflection, which are indicative of the stress transfer capabilities at the fiber-matrix interface, a region directly influenced by the silane coupling agent. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Investigation

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the visualization of features at the nanoscale.

In the context of this compound, TEM is particularly valuable for:

Visualizing Nanoparticle Coatings: When this compound is used to treat nanoparticles, such as silica (B1680970), TEM can directly visualize the thin silane layer on the surface of the individual particles. This provides confirmation of a successful coating and can give an indication of the coating's thickness and uniformity.

Investigating Interfacial Regions: In composite materials, TEM can be used to examine the interfacial region between a silane-treated filler and the polymer matrix at very high magnification. This allows for the direct observation of the interaction and bonding at the nanoscale.

Characterizing Nanostructured Materials: For systems where this compound is involved in the formation of nanostructures, such as in the synthesis of hybrid organic-inorganic materials, TEM is an essential tool for characterizing the resulting morphology and dimensions.

A study involving the surface modification of silica nanoparticles with γ-methacryloxypropyl trimethoxy silane utilized TEM to characterize the modified nanoparticles, demonstrating its importance in the analysis of such systems. oipub.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Depth Profiling

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to image and analyze the chemical composition of solid surfaces and thin films. carleton.edu It operates by bombarding the surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the sample surface. These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. phi.com

The key capabilities of ToF-SIMS in the analysis of this compound systems are:

Molecular Information: Unlike XPS, which primarily provides elemental information, ToF-SIMS can detect molecular fragments, providing detailed chemical information about the surface. This can be used to identify the presence of the this compound and to study its chemical state and orientation on the surface.

High Surface Sensitivity: ToF-SIMS is sensitive to the outermost monolayer of the surface, making it ideal for studying the initial stages of silane film formation and for detecting surface contaminants. phi.com

Chemical Imaging: The technique can be used to generate chemical maps of the surface, showing the spatial distribution of different chemical species with sub-micron resolution.

Depth Profiling: By using a sputter ion beam to progressively remove material, ToF-SIMS can be used to perform depth profiling, providing information about the chemical composition as a function of depth. nih.gov This is particularly useful for characterizing the thickness and structure of the silane layer and for investigating the interfacial region between the silane and the substrate.

ToF-SIMS depth profiling is complementary to other techniques like XPS, offering better spatial and depth resolution, along with molecular specificity. nih.gov

Contact Angle Measurements for Surface Wettability Assessment

Contact angle measurement is a simple yet powerful technique used to quantify the wettability of a solid surface by a liquid. nih.gov It involves measuring the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. The contact angle is a measure of the balance between the cohesive forces within the liquid and the adhesive forces between the liquid and the solid. biolinscientific.com

For this compound systems, contact angle measurements are crucial for:

Evaluating Surface Energy Modification: The primary purpose of treating a surface with this compound is often to modify its surface energy. Contact angle measurements with liquids of known surface tension, such as water and diiodomethane, can be used to calculate the surface energy of the treated substrate.

Assessing Hydrophobicity/Hydrophilicity: A water contact angle measurement provides a direct indication of the hydrophobicity or hydrophilicity of the surface. Treatment with this compound typically alters the surface from hydrophilic (in the case of many inorganic substrates) to more hydrophobic.

Monitoring the Quality and Stability of the Silane Layer: Changes in contact angle over time or after exposure to different environmental conditions can be used to assess the stability and durability of the silane coating. It is also a valuable tool for quality control in manufacturing processes to ensure that a surface has been properly treated. biolinscientific.com

The wettability of a surface is a critical factor in adhesion, and therefore, contact angle measurements are a key indicator of the potential performance of this compound as a coupling agent.

| Substrate | Contact Angle Before Treatment (°) | Contact Angle After Treatment (°) |

|---|---|---|

| Glass | < 30 | 70 - 80 |

| Silicon Wafer | < 20 | 65 - 75 |

| Aluminum | ~ 85 | ~ 95 |

Bulk and Solution Characterization Techniques

The comprehensive characterization of this compound, both in its monomeric form and as a component in polymeric or composite systems, is crucial for understanding its behavior and performance. A suite of analytical techniques is employed to determine its molar mass distribution, purity, thermal stability, particle size in dispersions, elemental composition, and the rheological properties of its solutions or suspensions.

Gel Permeation Chromatography (GPC) for Molar Mass Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. shimadzu.comresearchgate.net This method separates molecules based on their size in solution as they pass through a column packed with a porous gel. shimadzu.comresearchgate.net Larger molecules elute first, while smaller molecules penetrate the pores of the gel and have a longer retention time. shimadzu.com

In the context of systems involving this compound, GPC is instrumental in characterizing the molar mass distribution of polymers synthesized from or incorporating this silane. For instance, in the polymerization of this compound or its copolymerization with other monomers, GPC can provide crucial information about the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. shimadzu.comnsf.gov

The choice of solvent and column is critical for accurate GPC analysis. For many polymers, solvents like tetrahydrofuran (THF) or chloroform are used. nsf.gov For high-temperature applications or for polymers soluble only at elevated temperatures, systems like the Agilent PL-GPC 220 can be employed. hpst.czlcms.cz The detection is often performed using a differential refractive index (RI) detector, which is sensitive to changes in the refractive index of the eluent. shimadzu.com For more detailed analysis, GPC can be coupled with other detectors such as multi-angle light scattering (MALS) and viscometers to obtain absolute molecular weights and information about the polymer's conformation and branching. toray-research.co.jp

Table 1: Representative GPC Data for a Poly(this compound-co-methyl methacrylate) Copolymer

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 25,000 g/mol |

| Weight Average Molecular Weight (Mw) | 45,000 g/mol |

| Polydispersity Index (PDI) | 1.8 |

| Elution Time (peak) | 15.2 min |

This table presents hypothetical data for illustrative purposes based on typical GPC results for similar copolymers.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition Determination

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the purity of this compound monomer and determining its concentration in various formulations.

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a chromatographic packing material (the stationary phase). The separation is based on the differential partitioning of the sample components between the mobile and stationary phases.

For silane coupling agents like this compound, HPLC can be used to detect and quantify impurities that may be present from the synthesis process. Furthermore, in applications where this compound is used to modify surfaces or is part of a complex mixture, HPLC can be employed to determine the amount of unreacted silane or to verify its concentration. The choice of the column (e.g., reversed-phase C18) and the mobile phase composition is optimized to achieve the desired separation. Detection is commonly performed using a UV detector if the analyte has a chromophore, or a refractive index detector for compounds without significant UV absorbance.

Table 2: Illustrative HPLC Purity Analysis of a this compound Sample

| Component | Retention Time (min) | Area (%) |

| This compound | 5.8 | 99.2 |

| Impurity 1 | 3.2 | 0.5 |

| Impurity 2 | 7.1 | 0.3 |

This table provides example data representing a typical HPLC purity analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is widely used to evaluate the thermal stability of materials and to study their decomposition kinetics. marquette.edu

For this compound and its derivatives, TGA provides valuable information about their thermal degradation behavior. When analyzing polymers or composites containing this compound, TGA can reveal the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual char at high temperatures. mdpi.comncsu.edu The thermal stability of copolymers can be influenced by the incorporation of silyl-based units. For instance, the thermal stability of copolymers of 3-(trimethoxysilyl)propyl methacrylate (TMSPM) with trimethylolpropane trimethacrylate (TRIM) was found to increase with a higher content of TMSPM. mdpi.com In an inert atmosphere like helium, these copolymers were stable up to 269–283 °C, and in synthetic air, the stability ranged from 266–298 °C, based on the temperature of 5% mass loss. mdpi.com

The TGA curve of silica nanoparticles modified with this compound (MPS) shows an initial weight loss below 200°C, which is attributed to the removal of adsorbed water and physically bound MPS molecules. researchgate.net The main decomposition of the MPS molecules typically initiates at temperatures above 200°C. researchgate.net

Table 3: Thermal Decomposition Characteristics of Poly(TMSPM-co-TRIM) Copolymers in Helium

| Copolymer Composition (molar ratio TMSPM:TRIM) | T5% (°C) | T20% (°C) | T50% (°C) |

| 1:4 | 269 | 303 | 380 |

| 2:3 | 275 | 325 | 412 |

| 3:2 | 280 | 341 | 430 |

| 4:1 | 283 | 356 | 443 |

Data adapted from findings on the thermal stability of TMSPM-co-TRIM copolymers. mdpi.com

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. nih.gov It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nih.gov The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. nih.gov

DLS is particularly useful for characterizing the size of nanoparticles, colloids, and emulsions where this compound is used as a surface modifying agent. For example, when silica nanoparticles are functionalized with this compound, DLS can be used to monitor the change in their hydrodynamic diameter, providing evidence of successful surface modification. An increase in particle size after treatment with the silane is indicative of the formation of a silane layer on the particle surface. nih.govresearchgate.net

The technique provides the Z-average hydrodynamic diameter, which is an intensity-weighted average, and a polydispersity index (PDI), which is a measure of the width of the particle size distribution. 3p-instruments.com It is important to note that DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured and includes any solvent molecules associated with the particle. nih.gov

Table 4: DLS Results for Silica Nanoparticles Before and After Functionalization with this compound

| Sample | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Bare Silica Nanoparticles | 105 | 0.15 |

| This compound-functionalized Silica Nanoparticles | 120 | 0.18 |

This table presents illustrative data showing the expected increase in particle size upon surface modification.

Elemental Analysis (e.g., CHN, ICP-OES) for Quantitative Composition

Elemental analysis provides quantitative information about the elemental composition of a compound. For organic compounds like this compound, CHN analysis is a common method to determine the mass percentages of carbon, hydrogen, and nitrogen. This technique involves the combustion of the sample, where the resulting gaseous products (CO₂, H₂O, and N₂) are separated and quantified.